

BMS-986142 chemical structure and properties

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Compound of Interest

Compound Name: BMS-986142

Cat. No.: B606288

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An In-depth Technical Guide to BMS-986142

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **BMS-986142**, a reversible inhibitor of Bruton's tyrosine kinase (BTK). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

BMS-986142 is a potent and highly selective, reversible small molecule inhibitor of Bruton's tyrosine kinase.[1][2][3] Its chemical and physical properties are summarized in the table below.



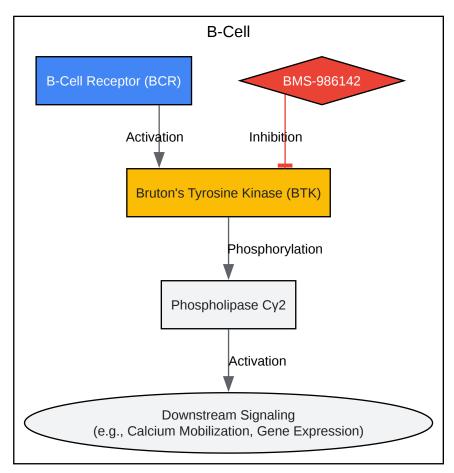
Property	Value	
IUPAC Name	(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide[4]	
Molecular Formula	C32H30F2N4O4[5][6]	
Molecular Weight	572.60 g/mol [4][5]	
CAS Number	1643368-58-4[5]	
Appearance	White to off-white solid[5]	
SMILES String	CINVALID-LINK(C)O)CC6">C@@C(=O)N	
InChlKey	ZRYMMWAJAFUANM-UHFFFAOYSA-N[6]	
Purity	>98%	

Pharmacology

Mechanism of Action

BMS-986142 is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[6][7] BTK is a critical signaling element in various immune pathways, including B-cell receptor (BCR), Fc receptor, and RANK receptor signaling.[7] By inhibiting the kinase activity of BTK, BMS-986142 is expected to modulate B-cell-mediated and non-B-cell-mediated autoimmune responses without causing B-cell depletion.[7] This mechanism makes it a promising therapeutic target for autoimmune diseases such as rheumatoid arthritis (RA).[8]





BTK Signaling Pathway Inhibition by BMS-986142

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BTK Signaling Pathway Inhibition

Pharmacological Profile

BMS-986142 is a potent inhibitor of BTK with high selectivity against a wide range of other kinases. The table below summarizes its inhibitory activity.



Target	IC50 (nM)	Selectivity vs. BTK
ВТК	0.5	-
TEC	10	20-fold
ITK	15	30-fold
BLK	23	46-fold
TXK	28	56-fold
ВМХ	32	64-fold
LCK	71	142-fold
SRC	1100	2200-fold
Data sourced from		

MedChemExpress and PLOS

One.[1][5]

Experimental Protocols and Studies

3.1. In Vitro Studies

Kinase Selectivity Assay

- Objective: To determine the selectivity of BMS-986142 against a panel of kinases.
- Methodology: The inhibitory activity of BMS-986142 was assessed against a panel of 384 kinases in enzymatic assays. The half maximal inhibitory concentration (IC50) was determined for each kinase.[1][9]
- Results: BMS-986142 demonstrated high selectivity for BTK. Of the 384 kinases tested, only
 five were inhibited with less than 100-fold selectivity compared to BTK, with four of these
 being members of the Tec family of kinases.[1][9]

B-Cell Functional Assays



- Objective: To evaluate the effect of **BMS-986142** on B-cell receptor (BCR)-dependent functions.
- Methodology:
 - Calcium Flux: Ramos B cells were treated with anti-IgM to activate the BCR, and the effect of BMS-986142 on BTK-dependent calcium flux was measured.[5]
 - Cytokine Production and Cell Proliferation: Primary human B cells were stimulated through the BCR, and the inhibitory effect of BMS-986142 on the production of inflammatory cytokines (IL-6 and TNF-α) and cell proliferation was assessed.[1][9]
 - CD69 Expression: Human whole blood was stimulated with anti-IgD-dextran to activate BCR signaling, and the expression of the activation marker CD69 on B cells was measured by flow cytometry.[7]
- Results:
 - BMS-986142 inhibited BTK-dependent calcium flux with an IC50 of 9 nM.[5]
 - It potently inhibited the production of IL-6 and TNF-α, cell proliferation, and the expression of CD86 on primary human B cells.[1][9]
 - In human whole blood, BMS-986142 inhibited BCR-stimulated CD69 expression on B cells with an IC50 of 90 nM.[1]

Fcy Receptor-Dependent Cytokine Production

- Objective: To assess the impact of BMS-986142 on Fcy receptor (FcyR)-mediated inflammatory responses.
- Methodology: Human peripheral blood mononuclear cells (PBMCs) were stimulated with IgG-containing immune complexes to trigger FcγR-dependent signaling. The production of TNF-α and IL-6 was measured in the presence of varying concentrations of BMS-986142.[1]
 [9]



Results: BMS-986142 inhibited the production of TNF-α and IL-6 with IC50 values of 3 nM and 4 nM, respectively.[1][9]

RANK-L-Induced Osteoclastogenesis

- Objective: To investigate the effect of **BMS-986142** on the formation of osteoclasts.
- Methodology: Osteoclast precursor cells were cultured with human macrophage colonystimulating factor and RANK-L in the presence of BMS-986142. After 9 days, the cells were stained for tartrate-resistant acid phosphatase (TRAP), and the number of TRAP-positive multinucleated cells was quantified.[9]
- Results: BMS-986142 was found to block RANK-L-induced osteoclastogenesis, suggesting
 a potential role in preventing bone resorption in diseases like rheumatoid arthritis.[1][9]

3.2. In Vivo Studies

Murine Collagen-Induced Arthritis (CIA) Model

- Objective: To evaluate the efficacy of BMS-986142 in a mouse model of rheumatoid arthritis.
- Methodology:
 - Preventative Dosing: Mice were administered BMS-986142 daily at doses of 4, 10, and 30 mg/kg, starting from the day of immunization with collagen. Some groups received BMS-986142 in combination with methotrexate (MTX).[1][5]
 - Therapeutic Dosing: Treatment with BMS-986142 at doses of 2, 4, and 25 mg/kg was initiated after the collagen booster immunization on day 21.[1][5]
 - Assessment: The severity of paw inflammation (clinical score), bone erosion, and inflammation were evaluated.[1][9]
- Results:
 - In the preventative regimen, BMS-986142 led to dose-dependent reductions in clinical scores of 26%, 43%, and 79% at 4, 10, and 30 mg/kg, respectively. Co-administration with MTX showed an additive benefit.[5]

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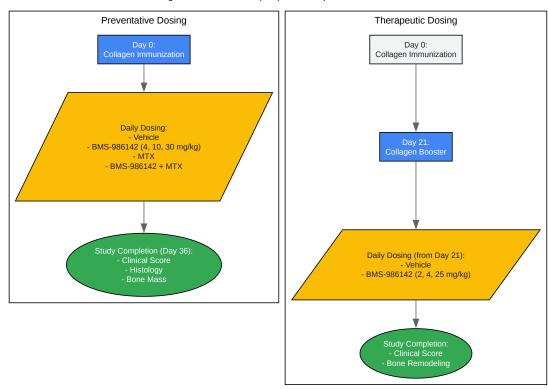




- In the therapeutic regimen, BMS-986142 resulted in clinical score reductions of 17%,
 37%, and 67% at 2, 4, and 25 mg/kg, respectively.[1][5]
- The treatment also provided dose-dependent protection against bone remodeling and loss of bone mass.[1]



Collagen-Induced Arthritis (CIA) Model Experimental Workflow



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CIA Model Experimental Workflow



Clinical Trials

BMS-986142 has been evaluated in several clinical trials for autoimmune diseases.

- Phase 1 Studies (NCT02257151, NCT02456844, NCT02880670, NCT02762123): These studies in healthy volunteers established the safety, tolerability, pharmacokinetics, and pharmacodynamics of BMS-986142. The drug was generally well-tolerated, with rapid absorption (peak concentrations within 2 hours) and a half-life of 7 to 11 hours, supporting once-daily dosing.[5][7][10] No significant pharmacokinetic interaction was observed with methotrexate.[7][10]
- Phase 2 Study in Rheumatoid Arthritis (NCT02638948): This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of BMS-986142 in patients with moderate-to-severe RA with an inadequate response to methotrexate.[6][11][12] The study did not meet its co-primary endpoints for ACR20 and ACR70 improvement at week 12.[11] The 350 mg dose was discontinued due to elevated liver enzymes.[6][11] The study concluded that further investigation of BMS-986142 for RA is not warranted.[11]
- Phase 2 Study in Sjögren's Syndrome (NCT02843659): This study was designed to evaluate
 the efficacy and safety of BMS-986142 in subjects with moderate to severe primary
 Sjögren's Syndrome, but it was terminated.[5][6]

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References

- 1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 2. BMS-986142 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care PubMed

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[pubmed.ncbi.nlm.nih.gov]

- 4. Bms-986142 | C32H30F2N4O4 | CID 86582336 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-986142 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton's Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study White Rose Research Online [eprints.whiterose.ac.uk]
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